

Spectroscopic Data of 1-Benzylazetidin-3-ol: A Technical Guide

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Compound of Interest

Compound Name: 1-Benzylazetidin-3-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-benzylazetidin-3-ol**, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to serve as a valuable resource for researchers and scientists involved in the development and characterization of novel therapeutics.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **1-benzylazetidin-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a publicly available, complete dataset for **1-benzylazetidin-3-ol** is not readily found, the synthesis and characterization of this compound have been reported. A study by Cui et al. indicates the availability of NMR and MS spectra in their supplementary materials for a green and facile synthesis of intermediates for baricitinib.^[1]

For illustrative purposes, the following tables are populated with predicted data and data from the closely related compound, 1-benzhydrylazetidin-3-ol, to provide an expected range and pattern of signals.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.3	m	5H	Aromatic protons (C ₆ H ₅)
~4.5	m	1H	CH-OH
~3.6	s	2H	CH ₂ -Ph
~3.4	t	2H	Azetidine CH ₂ (adjacent to N)
~2.8	t	2H	Azetidine CH ₂ (adjacent to CH-OH)
~2.5	br s	1H	OH

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
~140	Quaternary Aromatic Carbon (C-ipso)
~129	Aromatic CH
~128	Aromatic CH
~127	Aromatic CH
~65	CH-OH
~62	CH ₂ -Ph
~58	Azetidine CH ₂

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Frequency (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch
3030	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
1600, 1495, 1450	Medium-Weak	Aromatic C=C stretch
1100-1000	Strong	C-N stretch, C-O stretch
740, 700	Strong	Aromatic C-H bend (monosubstituted)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity (%)	Assignment
163	[M] ⁺	Molecular Ion
162	[M-H] ⁺	[C ₇ H ₇] ⁺ (Tropylium ion) - Base Peak
91	100	
77	[C ₆ H ₅] ⁺	
72	[M-C ₇ H ₇ O] ⁺	
56	[C ₃ H ₆ N] ⁺	

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **1-benzylazetidin-3-ol** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 , ~0.7 mL) in a 5 mm NMR tube. ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

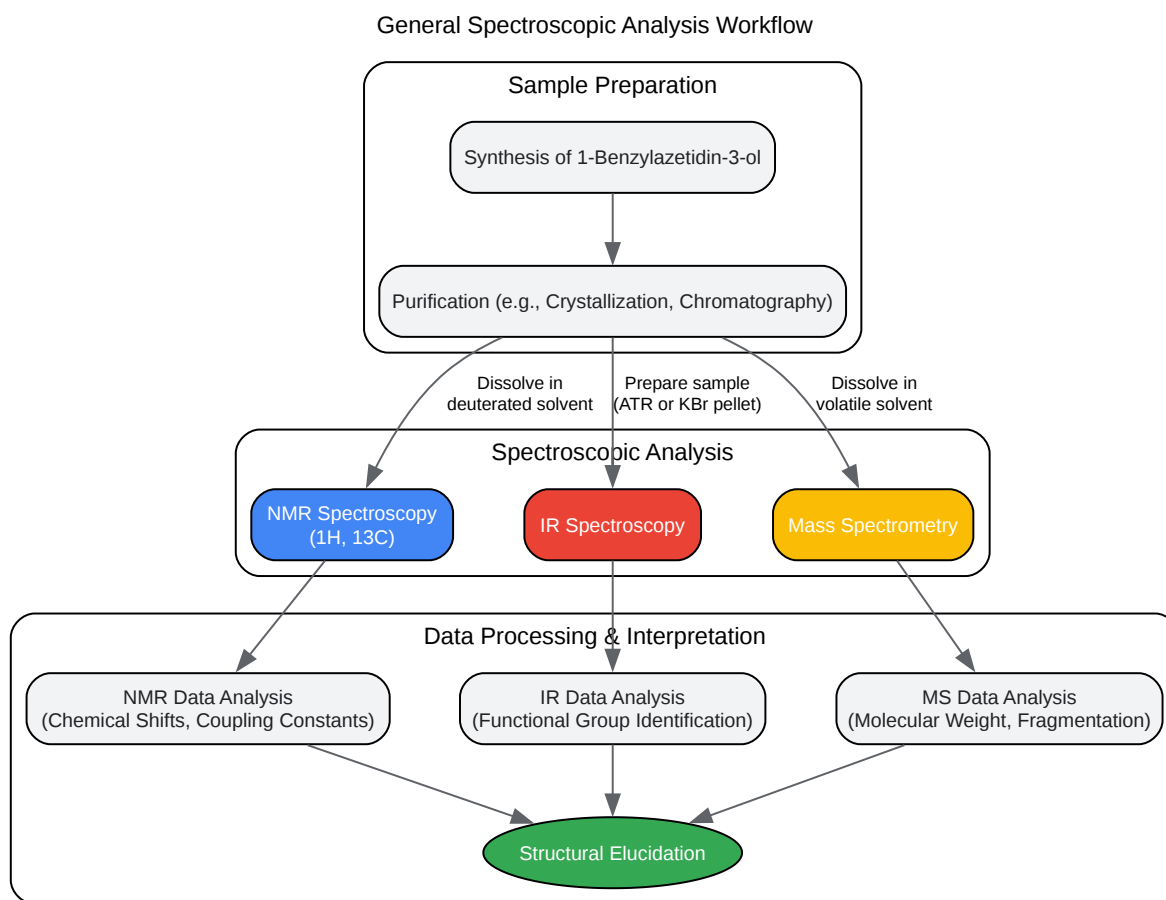
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed on a diamond attenuated total reflectance (ATR) crystal, and the spectrum is recorded over a range of $4000\text{--}400\text{ cm}^{-1}$. Alternatively, a KBr pellet of the sample can be prepared.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer with an electrospray ionization (ESI) or electron ionization (EI) source. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the instrument. The data is collected in positive ion mode, and the mass-to-charge ratio (m/z) of the resulting ions is recorded.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-benzylazetidin-3-ol**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **1-benzylazetidin-3-ol**.

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References

- 1. 1-benzhydrylazetidin-3-ol Hydrochloride | C₁₆H₁₈ClNO | CID 2801726 - PubChem [pubchem.ncbi.nlm.nih.gov]
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